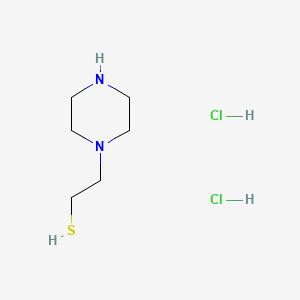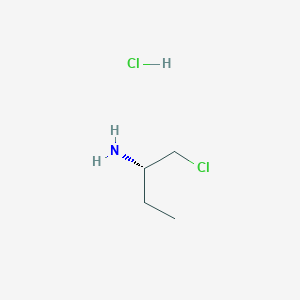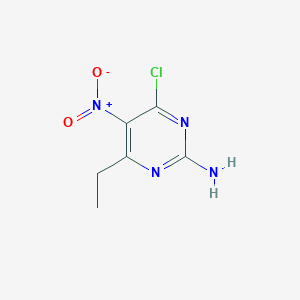
2-(3-Bromo-2,2-dimethylpropyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a brominated alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the photobromination of naphthalene using molecular bromine under irradiation conditions . The reaction is carried out in a solvent such as carbon tetrachloride at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of bromonaphthalene derivatives often involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反应分析
Types of Reactions
2-(3-Bromo-2,2-dimethylpropyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Potassium permanganate in an aqueous medium is commonly used for the oxidation of alkyl chains.
Major Products Formed
科学研究应用
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic properties.
Pharmaceutical Research: The compound is investigated for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)naphthalene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring . This intermediate then undergoes further transformations to yield the final product.
相似化合物的比较
Similar Compounds
2-Bromonaphthalene: A simpler brominated naphthalene derivative used in similar applications.
2-(Bromomethyl)naphthalene: Another brominated naphthalene with a different substitution pattern.
Uniqueness
2-(3-Bromo-2,2-dimethylpropyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other bromonaphthalene derivatives. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
属性
分子式 |
C15H17Br |
|---|---|
分子量 |
277.20 g/mol |
IUPAC 名称 |
2-(3-bromo-2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H17Br/c1-15(2,11-16)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9H,10-11H2,1-2H3 |
InChI 键 |
CLICRZONOAWWCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)




![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)


![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)


